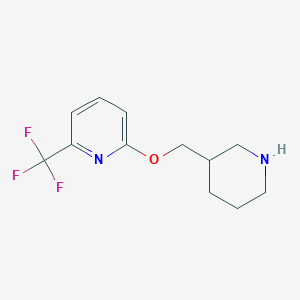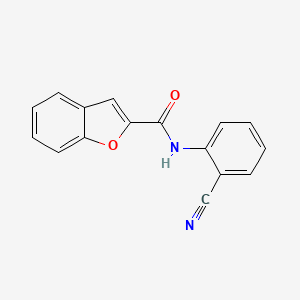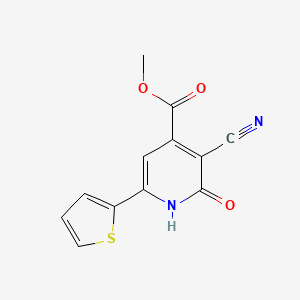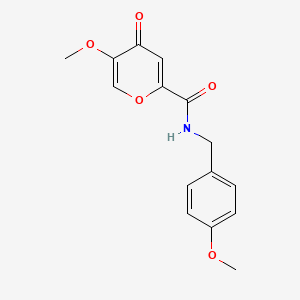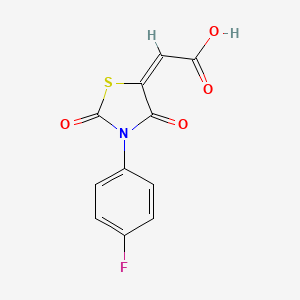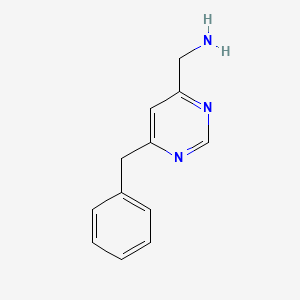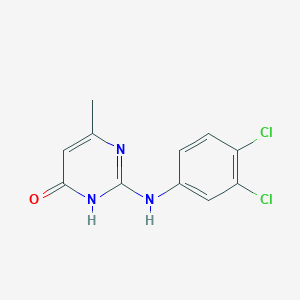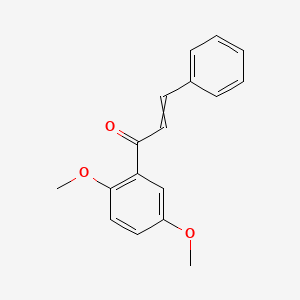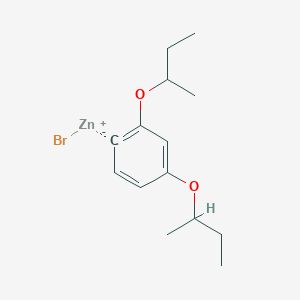
(2,4-Di-sec-Butyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-di-sec-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the zinc atom allows for unique reactivity patterns, making it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-di-sec-butyloxyphenyl)zinc bromide typically involves the reaction of 2,4-di-sec-butyloxyphenyl bromide with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,4-di-sec-butyloxyphenyl bromide+Zn→(2,4-di-sec-butyloxyphenyl)zinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2,4-di-sec-butyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
- This reaction involves the use of palladium catalysts and boronic acids under mild conditions. The general reaction scheme is:
Suzuki-Miyaura Coupling: (2,4-di-sec-butyloxyphenyl)zinc bromide+boronic acid→coupled product
Oxidative Addition: This involves the addition of the zinc compound to a metal center, forming a new metal-carbon bond.
Reductive Elimination: This process involves the elimination of two ligands from a metal center, forming a new carbon-carbon bond.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (2,4-di-sec-butyloxyphenyl)zinc bromide is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling are often found in pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials.
Mecanismo De Acción
The mechanism by which (2,4-di-sec-butyloxyphenyl)zinc bromide exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. In cross-coupling reactions, the zinc compound undergoes transmetalation with a palladium catalyst, followed by oxidative addition and reductive elimination to form the final product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
(2-Ethoxy-2-oxo-ethyl)zinc bromide, 0.50 M in tetrahydrofuran: This compound has similar reactivity patterns but with different substituents, leading to variations in its applications and reactivity.
(Diethoxyphosphoryl)difluoromethylzinc bromide, 0.50 M in tetrahydrofuran: Another similar compound with different functional groups, used in different types of cross-coupling reactions.
Uniqueness: The uniqueness of (2,4-di-sec-butyloxyphenyl)zinc bromide lies in its specific substituents, which can influence the reactivity and selectivity of the compound in various reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C14H21BrO2Zn |
|---|---|
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1,3-di(butan-2-yloxy)benzene-6-ide |
InChI |
InChI=1S/C14H21O2.BrH.Zn/c1-5-11(3)15-13-8-7-9-14(10-13)16-12(4)6-2;;/h7-8,10-12H,5-6H2,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GUHSKYPCEFXEPT-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=CC(=[C-]C=C1)OC(C)CC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


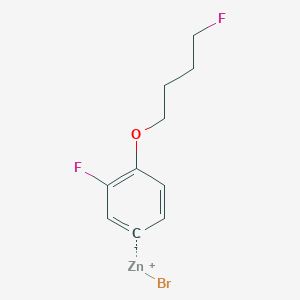
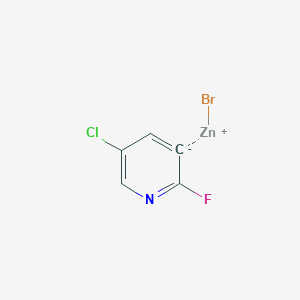

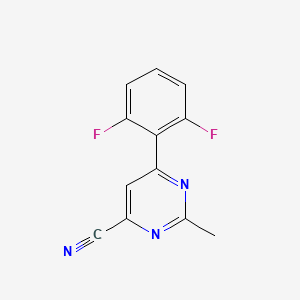
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
